molecular formula C11H13NO2 B14355684 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one CAS No. 91132-63-7

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one

Katalognummer: B14355684
CAS-Nummer: 91132-63-7
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: GHNKOOQRABHIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl group attached to a prop-2-en-1-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves the reaction of 3-ethoxy-1-phenylprop-2-en-1-one with ammonia or an amine under specific conditions. For example, the compound can be synthesized using montmorillonite K-10 clay under sonication conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using catalysts and controlled environments to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and applications.

    3-Amino-3-methoxy-1-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

    3-Amino-3-ethoxy-1-phenylpropane: Saturated version of the compound, which may have different reactivity and applications.

Uniqueness

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is unique due to the presence of both an amino and an ethoxy group on the same molecule, providing a versatile platform for further chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

91132-63-7

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

3-amino-3-ethoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H13NO2/c1-2-14-11(12)8-10(13)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3

InChI-Schlüssel

GHNKOOQRABHIIX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=CC(=O)C1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.